molecular formula C24H21N3O5S2 B2820530 4-benzenesulfonamido-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 898466-75-6

4-benzenesulfonamido-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2820530
CAS No.: 898466-75-6
M. Wt: 495.57
InChI Key: ZFEJQVOCFTUHDE-UHFFFAOYSA-N
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Description

4-Benzenesulfonamido-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide ( 898466-75-6) is a synthetic compound of significant interest in medicinal chemistry research, featuring a molecular formula of C 24 H 21 N 3 O 5 S 2 and a molecular weight of 495.57 g/mol . This benzamide-sulfonamide hybrid is strategically designed to incorporate two prominent pharmacophores known for their wide range of bioactivities. The benzamide moiety is a recognized privileged structure in drug design, associated with antimicrobial, analgesic, anticancer, and cholinesterase inhibitory activities . Simultaneously, the sulfonamide group is a classic zinc-binding function known to confer potent inhibitory effects on various enzymes, particularly carbonic anhydrase (CA) isoforms . Research indicates that such compounds demonstrate notable inhibitory potential against key enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II) at nanomolar levels, making them valuable chemical tools for investigating neurodegenerative and other disorders . The specific substitution pattern, including the 3,4-dimethoxyphenyl-thiazole component, may influence binding affinity and selectivity towards these enzymatic targets. This product is supplied with a guaranteed purity of 90% or higher and is intended for non-human research applications only . It is not approved for diagnostic, therapeutic, or veterinary use. Researchers can obtain this compound in various quantities from suppliers such as Life Chemicals .

Properties

IUPAC Name

4-(benzenesulfonamido)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-31-21-13-10-17(14-22(21)32-2)20-15-33-24(25-20)26-23(28)16-8-11-18(12-9-16)27-34(29,30)19-6-4-3-5-7-19/h3-15,27H,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEJQVOCFTUHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzenesulfonamido-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Dimethoxyphenyl Group: The thiazole intermediate can be further functionalized by introducing the 3,4-dimethoxyphenyl group through a nucleophilic substitution reaction.

    Formation of the Sulfonamide Group: The phenylsulfonamide moiety can be introduced by reacting the thiazole intermediate with a sulfonyl chloride derivative.

    Formation of the Benzamide Group: Finally, the benzamide group can be introduced through an amide coupling reaction using a suitable benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

4-benzenesulfonamido-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-benzenesulfonamido-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-benzenesulfonamido-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and sulfonamide group are known to be important pharmacophores in drug design, suggesting potential interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on three key structural features: (1) the thiazole core, (2) the sulfonamide/benzamide linkage, and (3) substituents on the aromatic rings. Below is a detailed analysis:

Thiazole Core Modifications

Compound Name Substituents on Thiazole Molecular Weight Key Structural Differences
Target Compound 4-(3,4-dimethoxyphenyl) ~500–550 g/mol* Reference for comparison.
3-Chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide (CAS 392249-06-8) Benzothiophene-2-carboxamide at position 2 421.47 g/mol Replaces benzamide with a benzothiophene-carboxamide group, introducing a fused aromatic system .
N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide (CAS 851212-29-8) Pyrazine-2-carboxamide at position 2 342.37 g/mol Substitutes benzamide with a pyrazine ring, altering electronic properties and hydrogen-bonding potential .

Key Insight : The thiazole ring’s substitution pattern significantly impacts steric and electronic interactions. For example, the pyrazine derivative (CAS 851212-29-8) may exhibit enhanced π-π stacking due to its heteroaromatic system, while the benzothiophene analog (CAS 392249-06-8) could improve lipophilicity .

Sulfonamide/Benzamide Linkage Variations

Compound Name Sulfonamide/Benzamide Group Molecular Weight Functional Impact
Target Compound Benzenesulfonamido-benzamide ~500–550 g/mol* Dual sulfonamide and benzamide groups may enhance hydrogen-bonding capacity.
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 304864-52-6) Azepane-sulfonyl group 547.65 g/mol Azepane introduces a bulky, flexible substituent, potentially improving membrane permeability .
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS 313405-34-4) N-methyl-N-phenylsulfamoyl 403.46 g/mol Reduced steric hindrance compared to bulkier substituents, favoring target binding .

Key Insight : Sulfonamide modifications influence solubility and target selectivity. The azepane-sulfonyl derivative (CAS 304864-52-6) exemplifies how aliphatic rings can balance hydrophobicity and conformational flexibility .

Aromatic Ring Substituents

Compound Name Aromatic Substituents Molecular Weight Biological Implications
Target Compound 3,4-Dimethoxyphenyl ~500–550 g/mol* Methoxy groups may enhance binding to oxygen-dependent enzymes (e.g., kinases) .
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 313660-14-9) 4-Nitrophenyl 470.47 g/mol Nitro group introduces electron-withdrawing effects, potentially altering redox properties .
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl, phenoxy 389.44 g/mol Methyl and phenoxy groups increase lipophilicity, favoring CNS penetration .

Key Insight : Electron-donating groups (e.g., methoxy) vs. electron-withdrawing groups (e.g., nitro) modulate electronic density, affecting interactions with charged or polar enzyme active sites .

Biological Activity

The compound 4-benzenesulfonamido-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a sulfonamide derivative that has gained attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and its role as an enzyme inhibitor.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N2O4S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

Sulfonamides like this compound typically exert their biological effects through various mechanisms, including:

  • Inhibition of Enzymes : Sulfonamides are known to inhibit carbonic anhydrase (CA) and acetylcholinesterase (AChE), which are crucial for various physiological processes. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer.
  • Anticancer Activity : The thiazole moiety in the compound is associated with anticancer properties. Compounds containing thiazole rings have been shown to inhibit tumor growth by interfering with cellular signaling pathways.

Anticancer Efficacy

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)5.48
HCT116 (Colon)4.53
NUGC (Gastric)25

These values indicate that the compound has a potent inhibitory effect on cancer cell proliferation.

Enzyme Inhibition

The compound has also shown promising results as an enzyme inhibitor:

Enzyme IC50 (nM) Reference
Human Carbonic Anhydrase II0.09 - 0.58
Acetylcholinesterase8.91 - 34.02

These findings suggest that the compound could serve as a lead candidate for drug development targeting these enzymes.

Case Studies

Several studies have evaluated the biological activity of similar compounds with modifications in their structure:

  • Study on Thiazole Derivatives : A study focused on thiazole derivatives reported that compounds with similar structures exhibited significant cytotoxicity against a panel of human cancer cell lines, reinforcing the potential of thiazole-containing compounds in cancer therapy .
  • Sulfonamide Derivatives : Another research highlighted the effectiveness of sulfonamide derivatives in inhibiting hCA I and II enzymes at nanomolar concentrations, suggesting that structural modifications can enhance biological activity .

Q & A

Basic Research Questions

What are the critical parameters to optimize during the synthesis of this compound to ensure high purity and yield?

The synthesis requires precise control of temperature (e.g., 60–80°C for amide coupling), solvent choice (polar aprotic solvents like DMF or DMSO for solubility), and reaction time (monitored via TLC/HPLC). Purification steps such as column chromatography or recrystallization in ethanol/water mixtures are essential to isolate the product. Contamination by unreacted intermediates is a common issue, requiring spectroscopic validation (e.g., NMR, IR) .

How can researchers confirm the structural integrity of the compound after synthesis?

Use a combination of 1H/13C NMR to verify aromatic protons and sulfonamide/thiazole moieties, FT-IR to confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) to validate molecular weight. X-ray crystallography may resolve ambiguities in stereochemistry or substituent positioning .

What in vitro assays are recommended for initial biological screening?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s sulfonamide-thiazole scaffold. Use cell viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Include controls with structurally similar analogs to assess specificity .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from differences in assay protocols (e.g., serum concentration, incubation time) or compound solubility . Standardize experimental conditions (e.g., DMSO concentration ≤0.1%) and validate activity via orthogonal assays (e.g., Western blot for target protein inhibition). Cross-reference with computational docking studies to identify binding site interactions .

What strategies are effective for structure-activity relationship (SAR) studies?

Systematically modify substituents on the benzene ring (e.g., replacing methoxy groups with halogens) and thiazole-linked moieties to evaluate potency changes. Use molecular docking (AutoDock Vina, Schrödinger) to predict interactions with target proteins like tyrosine kinases. Correlate calculated binding energies (ΔG) with IC50 values from assays .

How can the compound’s pharmacokinetic properties be improved for in vivo studies?

Address poor bioavailability by synthesizing prodrug derivatives (e.g., esterification of carboxyl groups) or formulating with nanoparticle carriers (PLGA-based). Assess metabolic stability using liver microsome assays and optimize logP values (<5) via substituent modifications to enhance membrane permeability .

What analytical techniques are suitable for detecting degradation products during stability studies?

Employ HPLC-MS/MS to identify degradation pathways (e.g., hydrolysis of sulfonamide bonds under acidic conditions). Accelerated stability testing at 40°C/75% RH over 4 weeks can predict shelf life. Compare degradation profiles with reference standards to quantify impurities .

Methodological Considerations

How should researchers design experiments to evaluate synergistic effects with existing therapeutics?

Use combination index (CI) analysis via the Chou-Talalay method. Test the compound with clinically used agents (e.g., cisplatin or paclitaxel) in a dose-matrix format. Monitor synergy using isobolograms and validate mechanistic synergy via transcriptomics (RNA-seq) .

What computational tools are recommended for predicting off-target interactions?

Leverage SwissTargetPrediction or PharmMapper to identify potential off-targets. Validate predictions with surface plasmon resonance (SPR) or thermal shift assays to measure binding affinities. Prioritize targets with high Tanimoto similarity scores to known ligands .

How can crystallographic data guide the optimization of this compound’s solubility?

Analyze X-ray crystal structures to identify hydrophobic regions contributing to poor solubility. Introduce polar groups (e.g., hydroxyl, amine) at non-critical positions while avoiding disruption of key binding interactions (e.g., hydrogen bonds with catalytic residues) .

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